2-Chlorobenzaldehyde N-phenylthiosemicarbazone chemical structure properties
2-Chlorobenzaldehyde N-phenylthiosemicarbazone chemical structure properties
An In-depth Technical Guide to 2-Chlorobenzaldehyde N-phenylthiosemicarbazone: Synthesis, Characterization, and Applications
Introduction
Thiosemicarbazones are a versatile class of Schiff bases, synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide.[1] These compounds are distinguished by the presence of a toxophoric N-C=S group, which imparts a wide array of chemical and biological properties. Their significance in medicinal and coordination chemistry stems from their ability to act as potent chelating agents for various transition metal ions, a property intrinsically linked to their notable biological activities, which include antimicrobial, antifungal, antiviral, and antitumor effects.[1][2][3]
2-Chlorobenzaldehyde N-phenylthiosemicarbazone, with the chemical formula C₁₄H₁₂ClN₃S, is a specific derivative that combines the structural features of 2-chlorobenzaldehyde and N-phenylthiosemicarbazide. The presence of the electron-withdrawing chlorine atom on the benzaldehyde ring and the phenyl group on the thiosemicarbazide moiety modulates its electronic properties, solubility, and biological efficacy. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the synthesis, structural characterization, and key applications of this compound, with a focus on the causal relationships behind its chemical behavior and experimental methodologies.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone is critical for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 1-[(E)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea | [4] |
| Synonyms | 2-Chlorobenzaldehyde N-phenylthiosemicarbazone | [4] |
| CAS Number | 20158-14-9 | [4] |
| Molecular Formula | C₁₄H₁₂ClN₃S | [4] |
| Molecular Weight | 289.8 g/mol | [4] |
| Monoisotopic Mass | 289.0440463 Da | [4] |
The molecule's structure, featuring both aromatic rings and a flexible thiourea backbone, suggests poor solubility in water but good solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which is typical for this class of compounds.
Synthesis Methodology
The synthesis of thiosemicarbazones is a classic example of condensation chemistry, valued for its efficiency and high yields.
Principle of Synthesis
The formation of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone proceeds via a nucleophilic addition-elimination reaction. The primary amine group (-NH₂) of N-phenylthiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine (imine, -C=N) bond. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Precursor Analysis
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2-Chlorobenzaldehyde (C₇H₅ClO): A colorless to yellowish liquid with a characteristic pungent odor.[5] Its aldehyde group is highly reactive towards nucleophiles.[5][6] The ortho-chlorine substituent is electron-withdrawing, which slightly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. It is soluble in common organic solvents like ethanol and ether.[6]
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N-phenylthiosemicarbazide (C₇H₉N₃S): A solid at room temperature, this substituted thiosemicarbazide provides the nucleophilic amine and the thione group essential for the final product's structure and function.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the formation of a precipitate and subsequent characterization showing the absence of starting material signals (e.g., aldehyde C=O stretch in IR).
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Reactant Preparation: In a round-bottom flask, dissolve N-phenylthiosemicarbazide (e.g., 10 mmol) in hot ethanol (e.g., 80 mL). Rationale: Heating the ethanol ensures complete dissolution of the thiosemicarbazide, creating a homogenous solution for the reaction.
-
Aldehyde Addition: To this hot, stirred solution, add a solution of 2-chlorobenzaldehyde (10 mmol) dissolved in a minimal amount of ethanol (e.g., 30 mL) dropwise over 15-20 minutes.[2] Rationale: A slow, dropwise addition prevents localized high concentrations of the aldehyde, promoting a more controlled reaction and minimizing side products.
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Reaction: Reflux the resulting mixture with continuous stirring for 2-4 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Rationale: Refluxing at the solvent's boiling point provides the necessary activation energy and ensures the reaction proceeds to completion.
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Isolation: After the reaction period, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, which should induce the precipitation of the product. The flask can be further cooled in an ice bath to maximize yield. Rationale: Slow cooling promotes the formation of well-defined crystals over a rapid, amorphous precipitate, which simplifies purification.
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Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove any soluble impurities.[2] The crude product can be further purified by recrystallization from hot ethanol to yield pure crystals.
-
Drying: Dry the purified product in a vacuum oven or desiccator to remove residual solvent.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the molecular structure.
| Technique | Characteristic Signature | Rationale |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch); ~1600 (C=N stretch); ~1180 (C=S stretch). Absence of a strong C=O aldehyde peak (~1700 cm⁻¹) is critical. | Confirms the presence of key functional groups (amine, imine, thione) and the consumption of the aldehyde starting material.[7][8] |
| ¹H NMR (ppm) | ~12-10 (singlet, 2H, NH protons); ~8.4 (singlet, 1H, azomethine HC=N); ~8.1-7.2 (multiplets, 9H, aromatic protons). | Provides a map of the proton environment, confirming the formation of the imine linkage and the presence of the two distinct aromatic rings.[9] |
| ¹³C NMR (ppm) | ~178 (C=S, thiocarbonyl); ~155 (C=N, azomethine); ~140-120 (aromatic carbons). | Identifies the key carbon atoms, especially the characteristic downfield shift of the C=S carbon, confirming the thione structure.[9] |
| Mass Spec. | Molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight. | Unambiguously confirms the molecular weight and formula of the synthesized compound.[4] |
X-ray Crystallography Insights
Key Properties and Research Applications
The unique structural features of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone give rise to its significant applications, particularly in coordination chemistry and pharmacology.
Coordination Chemistry
Thiosemicarbazones are exceptional ligands due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms.[1] 2-Chlorobenzaldehyde N-phenylthiosemicarbazone typically acts as a bidentate chelating agent, coordinating to a metal center through the sulfur atom and the azomethine nitrogen atom.[2][11] This chelation results in the formation of a highly stable five-membered ring, a thermodynamically favorable arrangement. The deprotonated form of the ligand coordinates to metal ions to form neutral complexes with various geometries, such as square-planar or octahedral, depending on the metal and other coordinating ligands.[1][2]
Biological Activity
The pharmacological potential of thiosemicarbazones is extensively documented.[3] The primary mechanism of action is believed to be the chelation of metal ions that are crucial for the function of various enzymes in pathogenic microorganisms or cancer cells.[1] For instance, they can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by binding to its iron or copper cofactors.[1]
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Antimicrobial and Antifungal Activity: The compound and its metal complexes are expected to show activity against a range of bacteria and fungi.[1][3] Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to increased lipophilicity (allowing better penetration of cell membranes) and the combined effects of the metal and the ligand.[12]
-
Anticancer Potential: Many thiosemicarbazone derivatives have demonstrated significant in vitro cytotoxicity against various human tumor cell lines.[2][12] Their ability to induce apoptosis and inhibit cell proliferation makes them attractive candidates for anticancer drug development.
Conclusion and Future Outlook
2-Chlorobenzaldehyde N-phenylthiosemicarbazone is a synthetically accessible and chemically versatile molecule with significant potential in materials science, coordination chemistry, and pharmacology. Its well-defined synthesis, predictable spectroscopic characteristics, and potent metal-chelating ability make it an excellent platform for further research.
Future investigations could focus on several promising areas:
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Synthesis of Novel Metal Complexes: Exploring a wider range of transition metal complexes (e.g., with platinum, ruthenium, zinc) to tune the biological activity and potentially reduce toxicity.[1][2]
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically modifying the substituents on both the benzaldehyde and phenyl rings to develop models that predict biological efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound and its metal complexes in cancer cells or microbes.
-
Development of Nanoparticle Formulations: Encapsulating the compound or its complexes in nanocarriers to improve solubility, bioavailability, and targeted delivery in biological systems.
This technical guide provides a foundational framework for researchers to build upon, leveraging the rich chemistry of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone for innovative applications.
References
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